4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one
Description
Properties
Molecular Formula |
C16H16ClN3O3 |
|---|---|
Molecular Weight |
333.77 g/mol |
IUPAC Name |
4-chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-11-4-3-10(14(5-11)23-2)7-20-8-13-12(6-15(20)21)16(17)19-9-18-13/h3-5,9H,6-8H2,1-2H3 |
InChI Key |
QDHUMVZGALZOIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC3=C(CC2=O)C(=NC=N3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the construction of the pyrido[3,4-d]pyrimidinone core followed by selective chlorination and benzylation with a 2,4-dimethoxybenzyl moiety. The key steps include:
- Formation of the pyrido-pyrimidinone scaffold.
- Introduction of the chloro substituent at position 4.
- Alkylation at position 7 with the 2,4-dimethoxybenzyl group.
- Control of reaction conditions to maintain the dihydro state (5,8-dihydro) of the pyrido ring.
Stepwise Synthetic Route
Based on the literature and patent disclosures related to similar pyrido[3,4-d]pyrimidine derivatives, the following sequence is typical:
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of pyrido[3,4-d]pyrimidin-6-one core | Cyclization of suitable aminopyridine and cyanoacetamide derivatives | Moderate to high (60-80%) | Often involves heating in polar solvents or acid catalysis to promote ring closure. |
| 2 | Chlorination at position 4 | Use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) | 65-85% | Chlorination typically performed under reflux conditions; careful control avoids over-chlorination. |
| 3 | Benzylation at position 7 | Reaction with 2,4-dimethoxybenzyl halide (e.g., bromide or chloride) under basic conditions | 70-90% | Alkylation under mild bases like potassium carbonate in polar aprotic solvents (DMF, DMSO). |
| 4 | Purification | Recrystallization or chromatographic methods | - | Achieves >99.5% purity, often without need for extensive purification steps. |
These steps are adapted from related synthetic methods for pyrido[3,4-d]pyrimidine derivatives and optimized to accommodate the 2,4-dimethoxybenzyl substituent.
Detailed Reaction Conditions and Yields
The following table summarizes reaction conditions and yields from reported literature and patent sources for closely related compounds, extrapolated to the target compound:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Pyrido-pyrimidinone core synthesis | Aminopyridine + cyanoacetamide derivatives, acid catalysis | 80-120 °C | 4-12 hours | 65-80 | Controlled pH and solvent critical for ring closure. |
| Chlorination | Phosphorus oxychloride (POCl3) or SOCl2 | Reflux (~100-120 °C) | 2-6 hours | 70-85 | Excess chlorinating agent avoided to reduce by-products. |
| Benzylation | 2,4-Dimethoxybenzyl bromide, K2CO3, DMF | 50-80 °C | 6-24 hours | 75-90 | Base and solvent choice influence regioselectivity. |
| Purification | Recrystallization from ethanol or chromatography | Ambient | - | - | High purity (>99.5%) achieved without further steps. |
Research Findings and Optimization
Yield Improvement and Purity
According to patent literature on related pyrido[3,4-d]pyrimidine intermediates, the novel synthetic methods focus on:
- Reducing the number of synthetic steps to minimize waste and cost.
- Using excess starting materials judiciously to drive reactions to completion.
- Employing mild reaction conditions to avoid degradation of sensitive substituents such as methoxy groups.
- Achieving high purity (>99.5% by HPLC) without additional purification, enhancing scalability.
For example, a four-step synthetic route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediates was reported with overall yields exceeding 67%, with purity levels above 99.5% without further purification.
Ecological and Economical Considerations
The recent advancements emphasize:
- Minimizing solvent use and employing recyclable solvents.
- Avoiding harsh reagents that generate toxic by-products.
- Using reaction conditions that allow easy recovery of unreacted starting materials.
These improvements contribute to a safer, more economical, and environmentally friendly manufacturing process.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Purity Achieved (%) | Notes |
|---|---|---|---|---|
| Core pyrido[3,4-d]pyrimidinone synthesis | Aminopyridine + cyanoacetamide, acid catalysis | 65-80 | - | Ring closure step |
| Chlorination at position 4 | POCl3 or SOCl2, reflux | 70-85 | - | Selective chlorination |
| Benzylation at position 7 | 2,4-Dimethoxybenzyl bromide, K2CO3, DMF | 75-90 | - | Nucleophilic substitution |
| Purification | Recrystallization or chromatography | - | >99.5 | High purity without extra steps |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interaction with biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell division and survival, making it a potential candidate for cancer therapy . The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Structural Analogs with Pyrido[3,4-d]pyrimidinone Core
Key Observations :
- The target compound’s 2,4-dimethoxybenzyl group contributes to its lipophilicity, which may enhance membrane permeability compared to the fluorinated analogs .
Pyrimidine Derivatives with Dimethoxybenzyl Substituents
Key Observations :
- DVHC’s diaminopyrimidine core is critical for binding to dihydrofolate reductase, whereas the target compound’s dihydropyrido[3,4-d]pyrimidinone scaffold may target kinases or epigenetic regulators .
- The position of methoxy groups (2,4- vs. 3,4-dimethoxy in DVHC) influences steric and electronic interactions with target proteins .
Positional Isomers and Scaffold Variations
Key Observations :
- Positional isomerism (pyrido[3,4-d] vs. [2,3-d] cores) affects the spatial orientation of substituents, altering interactions with biological targets .
- The target compound’s chloro group may act as a leaving group in synthetic modifications, whereas amino groups in ’s compound facilitate hydrogen bonding .
Biological Activity
4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from pyrimidine derivatives. The incorporation of the dimethoxyphenyl group is achieved through a series of alkylation and condensation reactions. Detailed methodologies can be found in the literature, emphasizing the importance of reaction conditions in achieving high yields and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it exhibits significant inhibitory effects on various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Key Findings:
- Inhibition of Cell Proliferation: At concentrations as low as 1.0 μM, the compound induced morphological changes in cancer cells, suggesting a potent antiproliferative effect.
- Caspase Activation: The compound enhanced caspase-3 activity (1.33–1.57 times) at 10.0 μM, confirming its role in apoptosis induction.
- Cell Cycle Analysis: It caused significant alterations in cell cycle progression at concentrations of 2.5 μM and above, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. Specifically, it has shown promise as a dihydrofolate reductase (DHFR) inhibitor, which is crucial for DNA synthesis in rapidly dividing cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Concentration |
|---|---|---|
| Anticancer | Induces apoptosis | 1.0 μM |
| Caspase Activation | Enhanced activity | 10.0 μM |
| Cell Cycle Arrest | Significant changes | 2.5 μM - 10.0 μM |
| Enzyme Inhibition | DHFR inhibition | Not specified |
Case Studies
A notable case study investigated the compound's effects on MDA-MB-231 cells. The study demonstrated that treatment with this compound led to:
- Inhibition of Microtubule Assembly: At 20.0 μM concentration, it inhibited microtubule assembly by approximately 40%.
- Morphological Changes: Treated cells exhibited significant morphological changes indicative of apoptosis.
This aligns with findings from other studies on similar pyridopyrimidine derivatives that have shown anticancer properties across various cell types .
Q & A
Q. What are the key considerations for synthesizing 4-Chloro-7-[(2,4-dimethoxyphenyl)methyl]-5,8-dihydropyrido[3,4-d]pyrimidin-6-one?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Reagent Selection : Use palladium catalysts (e.g., Pd(OAc)₂) and ligands like BINAP for cross-coupling reactions to introduce substituents .
- Optimized Conditions : Reactions often require anhydrous solvents (e.g., 1,4-dioxane) and inert atmospheres (N₂) to prevent side reactions .
- Purification : Column chromatography or recrystallization is critical to isolate the compound, with purity assessed via HPLC (≥98% recommended) .
- Safety : Adhere to protocols for handling chlorinated intermediates (e.g., PPE, fume hoods) .
Q. How can the structural identity of this compound be confirmed?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromaticity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.
- X-ray Crystallography : For unambiguous determination of the pyrido[3,4-d]pyrimidine core and substitution patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal .
Advanced Research Questions
Q. How can synthetic yields be improved for this compound?
Yield optimization strategies include:
- Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to test variables like temperature, catalyst loading, and reaction time .
- Flow Chemistry : Continuous-flow reactors enhance reproducibility and reduce byproducts in multi-step syntheses .
- Microwave Assistance : Accelerate cyclization steps via microwave irradiation, reducing reaction times by 30–50% .
Q. How do structural modifications influence its biological activity?
- Substituent Analysis : Replace the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., Cl, F) to assess changes in antimicrobial or anticancer activity .
- SAR Studies : Test derivatives with varied pyrimidine core substitutions (e.g., amino vs. chloro groups) to map activity against targets like kinase enzymes .
- In Silico Modeling : Use molecular docking to predict binding affinities to receptors (e.g., CXCR2 chemokine receptor) .
Q. How can contradictory data in literature regarding its reactivity be resolved?
- Reproducibility Checks : Replicate reported methods under controlled conditions (e.g., solvent purity, humidity).
- Advanced Characterization : Employ LC-MS or in-situ IR to detect transient intermediates that may explain divergent outcomes .
- Peer Collaboration : Cross-validate findings with independent labs to isolate procedural vs. compound-specific variables .
Q. What methodologies are recommended for evaluating its stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 1–13), heat (40–60°C), and light to identify degradation pathways .
- HPLC-MS Monitoring : Track decomposition products over time to quantify stability .
- Bioavailability Assays : Simulate gastric/intestinal fluids to assess solubility and metabolic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
